2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid
Overview
Description
2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a 4-chlorophenyl group and a carboxylic acid group
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors .
Biochemical Pathways
Pyrimidine derivatives are known to possess various biological activities, suggesting they may affect multiple pathways .
Result of Action
It is known that pyrimidine derivatives possess various biological activities, suggesting they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the pyrimidine derivative and the biomolecules it interacts with .
Molecular Mechanism
It is known that some pyrimidine derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzene as a starting material.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a suitable intermediate with carbon dioxide under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Materials Science: It can be utilized in the development of advanced materials with specific properties, such as conductivity and stability.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study molecular interactions and pathways.
Industrial Applications: It can be employed in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrimidine-5-carboxylic acid: Lacks the chlorine substituent on the phenyl ring.
2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid: Contains a fluorine substituent instead of chlorine.
2-(4-Methylphenyl)pyrimidine-5-carboxylic acid: Contains a methyl group instead of chlorine.
Uniqueness
2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity, biological activity, and physical properties. The chlorine substituent can enhance the compound’s stability and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZDFCOGTAHKJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424612 | |
Record name | 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878691-37-3 | |
Record name | 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-CHLOROPHENYL)-5-PYRIMIDINECARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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